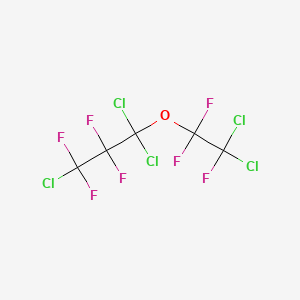

2,2-Dichlorotrifluoroethyl 1,1,3-trichlorotetrafluoropropyl ether

Description

Properties

CAS No. |

61196-11-0 |

|---|---|

Molecular Formula |

C5Cl5F7O |

Molecular Weight |

386.3 g/mol |

IUPAC Name |

1,1,3-trichloro-1-(2,2-dichloro-1,1,2-trifluoroethoxy)-2,2,3,3-tetrafluoropropane |

InChI |

InChI=1S/C5Cl5F7O/c6-2(7,13)5(16,17)18-3(8,9)1(11,12)4(10,14)15 |

InChI Key |

CIARXPIAQOCSCO-UHFFFAOYSA-N |

Canonical SMILES |

C(C(OC(C(F)(Cl)Cl)(F)F)(Cl)Cl)(C(F)(F)Cl)(F)F |

Origin of Product |

United States |

Chemical Reactions Analysis

2,2-Dichlorotrifluoroethyl 1,1,3-trichlorotetrafluoropropyl ether can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents and conditions used.

Scientific Research Applications

2,2-Dichlorotrifluoroethyl 1,1,3-trichlorotetrafluoropropyl ether has several applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and studies involving halogenated compounds.

Biology: Its unique structure makes it a subject of interest in studies related to the interaction of halogenated compounds with biological systems.

Mechanism of Action

The mechanism of action of 2,2-Dichlorotrifluoroethyl 1,1,3-trichlorotetrafluoropropyl ether involves its interaction with various molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Substitution Patterns

Target Compound :

- Substituents : Five chlorine and seven fluorine atoms distributed across ethyl and propyl ether groups.

- Key Features : High halogenation enhances thermal stability and resistance to degradation but increases environmental persistence .

Similar Compounds :

1,1,2-Trifluoroethyl-2-chloroethyl-2,2,3,3-tetrafluoropropyl ether (CAS 65064-83-7):

- Formula : C₅H₄ClF₇O .

- Substituents : One chlorine, seven fluorine atoms.

- Comparison : Reduced chlorine content lowers molecular weight (248.5 g/mol) and may decrease environmental persistence compared to the target compound .

1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (CAS 16627-68-2): Formula: C₅H₄F₈O . Comparison: Absence of chlorine reduces toxicity concerns but limits thermal stability.

Allyl 2,2,3,3-tetrafluoropropyl ether (CAS 681-68-5):

- Formula : C₆H₈F₄O .

- Substituents : Allyl group with four fluorine atoms.

- Comparison : Lower molecular weight (172.12 g/mol) and boiling point (110°C) make it volatile. Applications include polymer precursors .

Methyl 1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propyl ether (CAS 382-26-3):

Thermodynamic Properties

*Estimated based on structural analogs.

Key Observations :

Environmental and Industrial Considerations

- Environmental Impact: Chlorinated ethers like the target compound pose higher bioaccumulation risks due to lipophilicity (logP >5) .

Industrial Applications :

Biological Activity

2,2-Dichlorotrifluoroethyl 1,1,3-trichlorotetrafluoropropyl ether (chemical formula: CClFO) is a complex halogenated ether that has garnered attention for its potential biological activities. This compound is part of a larger class of perfluorinated compounds (PFCs), which are known for their unique chemical properties and environmental persistence. Understanding the biological activity of this compound is crucial for assessing its safety and potential applications in various fields.

Structure and Composition

The structure of this compound can be represented as follows:

- Molecular Formula : CClFO

- Molecular Weight : 386.307 g/mol

The compound features multiple chlorine and fluorine substituents, which contribute to its stability and resistance to degradation.

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Low in water |

| Density | Not available |

Toxicological Studies

Research on the toxicological effects of this compound has been limited, but several studies have indicated potential toxicity associated with exposure to halogenated compounds. The following points summarize key findings:

- Cytotoxicity : In vitro studies have shown that halogenated ethers can induce cytotoxic effects in mammalian cell lines, although specific data for this compound is scarce.

- Endocrine Disruption : Some perfluorinated compounds are known to disrupt endocrine functions. Research on similar compounds suggests that exposure may lead to alterations in hormone levels and reproductive health.

- Carcinogenic Potential : While direct evidence for the carcinogenicity of this specific ether is lacking, related compounds have been linked to increased cancer risk in laboratory settings.

Environmental Impact

Due to its persistence in the environment, this compound poses potential risks to ecological systems. Studies indicate that PFCs can bioaccumulate in wildlife and may disrupt local ecosystems.

Case Study 1: Exposure Assessment

A study conducted on occupational exposure to PFCs highlighted the need for monitoring levels of halogenated compounds in industrial settings. Workers exposed to similar compounds exhibited elevated serum levels of PFCs, raising concerns about long-term health effects.

Case Study 2: Ecotoxicology

Research examining the ecotoxicological impacts of halogenated ethers revealed that aquatic organisms exposed to these substances experienced significant physiological stress and altered reproductive success. While specific data on this ether is limited, it underscores the necessity for further investigation.

Preparation Methods

Preparation Methods Analysis

Currently, no direct preparation method for 2,2-Dichlorotrifluoroethyl 1,1,3-trichlorotetrafluoropropyl ether is explicitly documented in open literature. However, closely related compounds such as 1,1,2,2-tetrafluoroethyl-2,2,2-trifluoroethyl ether and related fluorinated ethers have well-documented synthetic routes that provide valuable insights. These methods involve catalytic etherification reactions and halogenation-fluorination sequences, which can be adapted or serve as a foundation for preparing the target compound.

Composite Catalyst-Mediated Etherification

A prominent method for preparing related fluorinated ethers involves a two-step process using a composite catalyst system comprising:

- Strongly basic anion exchange resin (e.g., D201 resin)

- N-hydroxyethyl perfluorooctane sulfonamide

- 1,8-Diazabicyclo(5,4,0)undec-7-ene (DBU)

- Disodium ethylenediaminetetraacetate (EDTA)

- Water as solvent

Step 1: Composite Catalyst Preparation

- Mix 100 parts by weight of strongly basic anion exchange resin with 200–400 parts water.

- Add 0.1–0.5 parts N-hydroxyethyl perfluorooctane sulfonamide, 5–20 parts DBU, and 0.05–0.5 parts EDTA.

- Stir the mixture at 40–80°C for 10–20 hours to obtain the composite catalyst.

Step 2: Etherification Reaction

- Add 100 parts trifluoroethanol and 30–100 parts of the prepared composite catalyst into a reaction vessel.

- Introduce tetrafluoroethylene monomer gradually at 40–80°C.

- Continue the reaction until 300–500 parts of tetrafluoroethylene are consumed.

- Filter to recover and recycle the catalyst.

- Wash and purify the filtrate to isolate the fluorinated ether product.

Reaction Conditions and Yields

| Embodiment | Resin (kg) | Water (kg) | Sulfonamide (kg) | DBU (kg) | EDTA (kg) | Temp. (°C) | Time (h) | Catalyst (kg) | Tetrafluoroethylene (kg) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|---|---|---|---|---|---|

| 1 | 100 | 300 | 0.3 | 10 | 0.2 | 60 | 15 | 70 | 400 | Data in Table 1* | Data in Table 1* |

| 2 | 100 | 200 | 0.1 | 5 | 0.05 | 40 | 20 | 30 | 300 | Data in Table 1* | Data in Table 1* |

| 3 | 100 | 400 | 0.5 | 20 | 0.5 | 80 | 10 | 100 | 500 | Data in Table 1* | Data in Table 1* |

| 4 | 100 | 350 | 0.4 | 15 | 0.4 | 50 | 12 | 80 | 450 | Data in Table 1* | Data in Table 1* |

*Specific yield and selectivity data referenced in patent CN105061162A but not explicitly detailed here.

This method is noted for:

- Good catalyst activity and recyclability

- Environmentally friendly process with minimal waste

- High selectivity towards the desired ether

Fluorination of Chlorinated Precursors

Another related approach involves fluorination of chlorinated hydrocarbons using hydrogen fluoride (HF) in the presence of catalysts (e.g., chromium-based catalysts):

- Starting from chlorinated precursors such as 1,1,2-trichloroethane or 1,2-dichloroethylene.

- Perform fluorination to obtain trifluoroethane derivatives.

- Subsequent dehydrofluorination or further reactions yield fluorinated ethylene or ether compounds.

This method is valuable for preparing fluorinated building blocks that can be assembled into complex ether structures.

Summary of Preparation Strategies

| Methodology | Key Features | Applicability to Target Compound |

|---|---|---|

| Composite Catalyst Etherification | Uses anion exchange resin, sulfonamide, DBU, EDTA; mild conditions; recyclable catalyst | Directly applicable for similar fluorinated ethers; adaptable for target compound |

| Halogenation-Fluorination | Stepwise chlorination then fluorination; uses elemental chlorine and fluorinating agents | Useful for introducing chlorine and fluorine substituents; precursor synthesis |

| Fluorination of Chlorinated Precursors | Catalytic HF fluorination of chlorinated hydrocarbons; gas or liquid phase | Provides fluorinated building blocks; may precede ether formation |

Research Outcomes and Notes

- The composite catalyst method (patent CN105061162A) demonstrates that reaction temperature, catalyst composition, and reactant ratios strongly influence yield and selectivity.

- Catalyst recycling reduces waste and improves sustainability.

- Halogenation-fluorination routes require strict control of reaction conditions and handling of hazardous reagents but allow precise substitution patterns.

- No direct industrial-scale synthesis of This compound was found, suggesting the need for adaptation of these methods or further research.

Q & A

Basic Question: What thermodynamic properties are critical for characterizing 2,2-dichlorotrifluoroethyl 1,1,3-trichlorotetrafluoropropyl ether, and how are they experimentally determined?

Answer:

Key thermodynamic properties include:

- Enthalpy of formation (ΔfH°) for gas and liquid phases .

- Enthalpy of combustion (ΔcH°) and enthalpy of vaporization (ΔvapH°) .

Methodology:

- Gas-phase calorimetry measures ΔfH°gas using combustion or reaction calorimetry.

- Condensed-phase studies use differential scanning calorimetry (DSC) for ΔfH°liquid and ΔvapH° .

- Data validation requires cross-referencing with NIST Standard Reference Database 69 and ensuring consistency with quantum mechanical calculations .

Advanced Question: How can researchers design experiments to resolve contradictions in reported thermochemical data (e.g., ΔfH° discrepancies)?

Answer:

Contradictions may arise from experimental conditions (e.g., purity, calibration). Mitigation strategies:

- Replicate experiments under standardized conditions (e.g., 298 K, 1 atm) .

- Meta-analysis of historical data, prioritizing studies with detailed uncertainty quantification .

- Hybrid methods combining experimental calorimetry with computational models (e.g., Gaussian thermochemistry workflows) .

Basic Question: What synthetic routes are reported for halogenated ethers like 2,2-dichlorotrifluoroethyl derivatives?

Answer:

Common methods include:

- Radical-induced addition reactions (e.g., irradiation of diethyl ether with halogenated olefins) .

- Nucleophilic substitution using fluorinated alcohols and chlorinated electrophiles .

Example: Irradiation of 1,1,2-trichloro-2-fluoroethylene with diethyl ether yields mixed halogenated ethers (16–26% yield) .

Advanced Question: How can reaction conditions be optimized to minimize by-products in radical-mediated syntheses of this compound?

Answer:

- Control irradiation dosage : Lower doses (e.g., <2.3 × 10⁷ r) reduce side-product formation (e.g., ketones or acetyl ethers) .

- Solvent selection : Non-polar solvents (e.g., hexane) suppress polar by-products.

- Real-time monitoring : Use GC-MS or IR spectroscopy to track reaction progress and adjust parameters dynamically .

Basic Question: What analytical techniques are used to characterize this compound’s purity and structure?

Answer:

- GC-MS : Identifies volatile impurities and quantifies yield .

- IR spectroscopy : Confirms functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹) .

- NMR (¹⁹F/¹³C) : Resolves structural isomers and quantifies halogen substitution patterns .

Advanced Question: How can researchers address spectral overlap in ¹⁹F NMR for highly fluorinated ethers?

Answer:

- High-field NMR (>500 MHz) enhances resolution.

- 2D NMR techniques (e.g., COSY, HSQC) differentiate overlapping signals .

- Chemical shift prediction tools (e.g., ACD/Labs or computational DFT) assist in assignment .

Basic Question: What environmental fate studies are relevant for assessing this compound’s ecological impact?

Answer:

Key parameters include:

- Persistence : Hydrolysis half-life in aqueous environments .

- Bioaccumulation : LogP (octanol-water partition coefficient) predicts lipid solubility .

- Degradation pathways : Photolysis or microbial breakdown products .

Advanced Question: How to design a long-term ecological risk assessment for this compound?

Answer:

- Multi-tiered approach :

- Endpoint analysis : Measure impacts on cell viability (e.g., algae growth inhibition) and ecosystem-level metrics (e.g., nutrient cycling) .

Basic Question: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Fluoropolymer-coated gloves, face shields, and fume hoods .

- Storage : Inert atmosphere (Ar/N₂) at –20°C to prevent hydrolysis .

- Spill management : Neutralize with alkaline absorbents (e.g., sodium bicarbonate) .

Advanced Question: How can decomposition products of this compound be safely mitigated in lab settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.